

discovery and history of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

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Compound of Interest

Compound Name: [1,1'-Bi(cyclopropane)]-1-carboxylic acid

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[1,1'-Bi(cyclopropane)]-1-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, with the Chemical Abstracts Service (CAS) number 60629-92-7, is a unique bicyclic carboxylic acid.^{[1][2][3][4]} Its rigid, three-dimensional structure, conferred by the two cyclopropane rings, makes it an intriguing building block for medicinal chemistry and materials science. This document provides a concise technical overview of its known properties and a plausible synthetic approach, based on established chemical principles for the formation of similar molecular scaffolds.

Chemical and Physical Properties

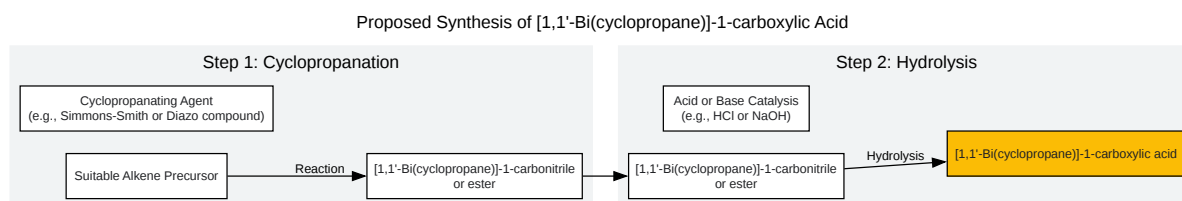
The fundamental physicochemical properties of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** are summarized in the table below. These data are compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	[1][2][3][4][5]
Molecular Weight	126.15 g/mol	[1][2][5]
CAS Number	60629-92-7	[1][3][4]
IUPAC Name	[1,1'-bi(cyclopropane)]-1-carboxylic acid	[3][4]
Synonyms	1-Cyclopropylcyclopropane-1-carboxylic acid	[2]
Melting Point	51-53°C	[1]
Purity	Typically available at 97% or 98%	[1][4]

Proposed Synthetic Pathway

While specific literature detailing the definitive discovery and synthesis of **[1,1'-bi(cyclopropane)]-1-carboxylic acid** is not readily available, a logical synthetic route can be proposed based on established methods for the synthesis of cyclopropane rings and carboxylic acids. A potential pathway could involve the cyclopropanation of a suitable precursor followed by hydrolysis.

A plausible synthetic workflow is outlined below:



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Caption: Proposed two-step synthesis of the target compound.

Experimental Considerations

The successful synthesis of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** would likely involve the following general steps:

- Selection of a suitable starting material: This could be an alkene containing a nitrile or ester group that can be converted to the carboxylic acid.
- Cyclopropanation: The Simmons-Smith reaction, employing a diiodomethane and a zinc-copper couple, is a classic method for forming cyclopropane rings from alkenes. Alternatively, catalytic methods involving diazo compounds and transition metal catalysts could be employed.
- Hydrolysis: The resulting nitrile or ester would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide), followed by acidification.
- Purification: The final product would require purification, likely through techniques such as recrystallization or chromatography, to achieve the desired purity.

Applications in Drug Discovery and Development

The incorporation of strained ring systems like bicyclopropane is a known strategy in medicinal chemistry to explore novel chemical space. The rigid nature of the bicyclopropane scaffold can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. While no specific biological activity or signaling pathway has been reported for **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** itself, its derivatives are of interest. For instance, various cyclopropane carboxylic acid derivatives have been investigated for their potential as therapeutic agents.

Conclusion

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a commercially available compound with a unique and rigid structure. While its detailed history and specific synthesis are not well-documented in publicly accessible literature, its chemical and physical properties are known. The plausible synthetic pathways outlined here provide a foundation for researchers interested in working with this and related molecules. Its potential as a scaffold in the design of new chemical entities for drug discovery warrants further investigation.

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